![molecular formula C12H11NO4S2 B3052396 3-[(苯磺酰基)氨基]噻吩-2-羧酸甲酯 CAS No. 409364-77-8](/img/structure/B3052396.png)

3-[(苯磺酰基)氨基]噻吩-2-羧酸甲酯

描述

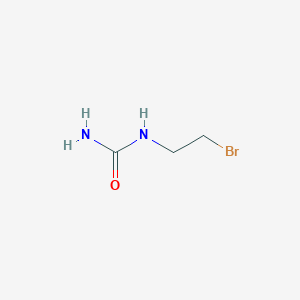

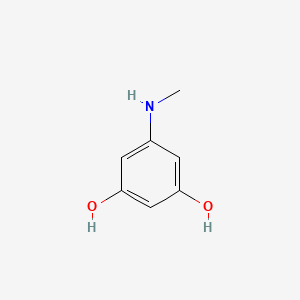

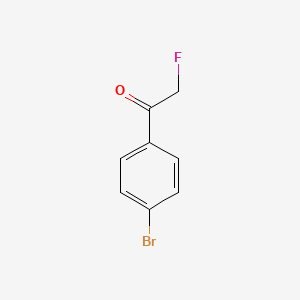

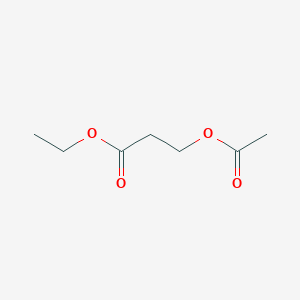

“Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate” is a compound with the molecular formula C12H11NO4S2 . It is a derivative of thiophene, a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Single crystal X-ray diffraction analysis reveals that “Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate” crystallizes in the monoclinic crystal system P2 1 /c space group . Three molecules in the symmetric unit are crystallographically different .Chemical Reactions Analysis

“Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate” can participate in various chemical reactions. For example, it can react with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .Physical And Chemical Properties Analysis

“Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate” has a molecular weight of 297.350 Da . Its physical and chemical properties such as density, melting point, boiling point, flash point, vapor pressure, and refractive index are predicted and provided .科学研究应用

环化和杂环化合物的合成:Hajjem 等人 (2010) 探索了 3-氨基-2-噻吩羧酸甲酯与原酸酯反应生成各种亚胺酸酯的过程,从而合成 [3,2-d]4(3H)噻吩并嘧啶酮。该反应对于理解环化机理以及酯和亚胺酸酯基团的活性非常重要 (Hajjem, Khoud, & Baccar, 2010).

芳基磺酰噻吩的开发:Stephens、Price 和 Sowell (1999) 描述了合成一系列 3-氨基-4-芳基(或甲基)磺酰噻吩-2-羧酸甲酯。该过程代表了合成各种在药物化学中很重要的 4-芳基磺酰-3-羧酰胺基噻吩的便捷途径 (Stephens, Price, & Sowell, 1999).

噻吩衍生物的合成:Huddleston 和 Barker (1979) 提出了一种有价值的 3-氨基-1 和 3-羟基-2 噻吩羧酸甲酯合成方法,该方法可用于开发各种基于噻吩的化合物 (Huddleston & Barker, 1979).

亲核取代反应:Krinochkin 等人 (2021) 通过无溶剂反应合成了 3-(3,6-二芳基-1,2,4-三嗪-5-基氨基)噻吩-2-羧酸甲酯。本研究对于理解有机化学中的亲核取代反应非常重要 (Krinochkin 等人,2021).

光化学降解研究:Andersson 和 Bobinger (1996) 研究了各种甲基化苯并噻吩的光化学降解,有助于我们了解漏油后原油成分的归宿 (Andersson & Bobinger, 1996).

晶体结构分析:Vasu 等人 (2004) 研究了 2-氨基-4,5,6,7-四氢-1-苯并噻吩-3-羧酸甲酯的晶体结构,为结构化学和分子设计领域做出了贡献 (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

安全和危害

未来方向

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the study and development of thiophene derivatives like “Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate” have a promising future.

作用机制

Target of Action

Thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of biological effects .

Mode of Action

It’s worth noting that thiophene derivatives have been reported to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Pharmacokinetics

The compound’s physical and chemical properties such as its solubility in organic solvents may influence its bioavailability.

Result of Action

Given the diverse biological activities associated with thiophene derivatives , it’s plausible that this compound could have a range of effects at the molecular and cellular level.

Action Environment

It’s worth noting that the compound should be stored in a dark place and sealed in dry conditions at room temperature .

生化分析

Biochemical Properties

Thiophene derivatives, to which this compound belongs, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry

Molecular Mechanism

It is known that thiophene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

methyl 3-(benzenesulfonamido)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S2/c1-17-12(14)11-10(7-8-18-11)13-19(15,16)9-5-3-2-4-6-9/h2-8,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSQXDPMQNFOHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403217 | |

| Record name | methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49824287 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

409364-77-8 | |

| Record name | methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

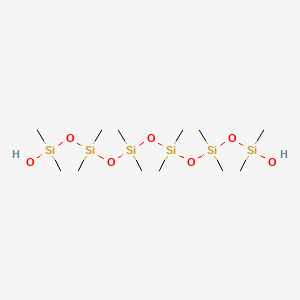

![[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]acetic acid](/img/structure/B3052327.png)